molecular formula C7H4FN3O2 B1440969 5-fluoro-7-nitro-1H-indazole CAS No. 1167056-02-1

5-fluoro-7-nitro-1H-indazole

Cat. No.: B1440969
CAS No.: 1167056-02-1
M. Wt: 181.12 g/mol
InChI Key: UEKZIDSQISFLMJ-UHFFFAOYSA-N
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Description

5-fluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine and nitro groups in the 5 and 7 positions, respectively, enhances the compound’s reactivity and potential for various chemical transformations.

Biochemical Analysis

Biochemical Properties

5-Fluoro-7-nitro 1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 5-Fluoro-7-nitro 1H-indazole, have been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which is involved in the inflammatory response . Additionally, this compound may interact with protein kinases, influencing cell signaling pathways and modulating cellular responses .

Cellular Effects

The effects of 5-Fluoro-7-nitro 1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, causing cell cycle arrest in the G0-G1 phase . This suggests that 5-Fluoro-7-nitro 1H-indazole may have potential as an anticancer agent by affecting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, 5-Fluoro-7-nitro 1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and altering gene expression. For instance, the compound’s interaction with COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, its binding to protein kinases can modulate phosphorylation events, impacting downstream signaling pathways and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-7-nitro 1H-indazole may change over time due to factors such as stability and degradation. Studies have shown that indazole derivatives can undergo degradation under certain conditions, which may influence their long-term effects on cellular function . It is essential to consider these temporal changes when evaluating the compound’s efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Fluoro-7-nitro 1H-indazole can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

5-Fluoro-7-nitro 1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 5-Fluoro-7-nitro 1H-indazole within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 5-Fluoro-7-nitro 1H-indazole can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the nucleus may influence gene expression, while its presence in the cytoplasm may affect signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-nitro-1H-indazole typically involves the nitration of 5-fluoroindazole. One common method includes the reaction of 5-fluoroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Fluoro-7-amino 1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

5-fluoro-7-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Nitroindazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    7-Fluoroindazole:

    5-Fluoroindazole: Lacks the nitro group, leading to different reactivity and uses.

Uniqueness

5-fluoro-7-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKZIDSQISFLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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